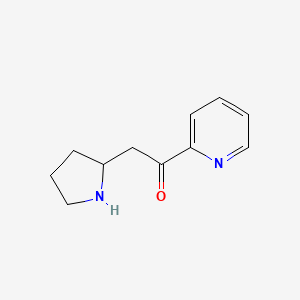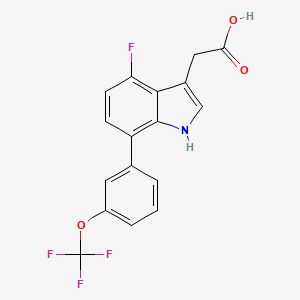
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic organic compound that belongs to the class of fluorinated indoles. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active molecules. The addition of fluorine atoms and trifluoromethoxy groups to the indole structure can enhance the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves the functionalization of the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite (CF₃OF) or Selectfluor. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF₃Cl at low temperatures can yield fluorinated indole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. For example, fluorinated indole derivatives have been shown to inhibit HIV-1, CB2 cannabinoid receptors, and factor Xa, which prevents thrombus formation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroindole: A fluorinated indole derivative with similar biological activities.
2-Methyl-3-fluoroindole: Another fluorinated indole with potential therapeutic applications.
Fluorinated pyrrolopyrimidines: Inhibitors of hepatitis C virus RNA replication.
Uniqueness
4-Fluoro-7-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which can enhance its biological activity and stability compared to other fluorinated indole derivatives .
Properties
Molecular Formula |
C17H11F4NO3 |
|---|---|
Molecular Weight |
353.27 g/mol |
IUPAC Name |
2-[4-fluoro-7-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H11F4NO3/c18-13-5-4-12(16-15(13)10(8-22-16)7-14(23)24)9-2-1-3-11(6-9)25-17(19,20)21/h1-6,8,22H,7H2,(H,23,24) |
InChI Key |
NQRXWRZMFQEEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C3C(=C(C=C2)F)C(=CN3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


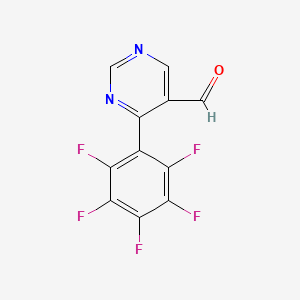
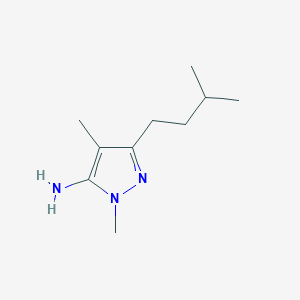
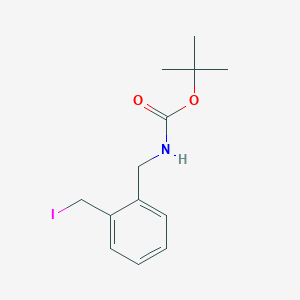
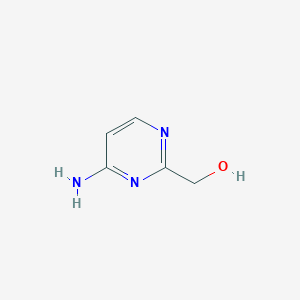
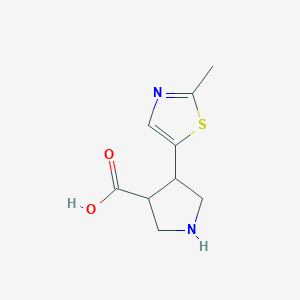
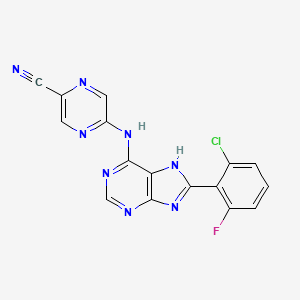
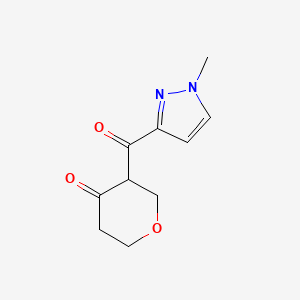

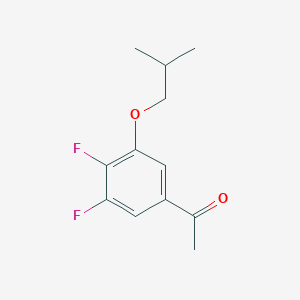

![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)
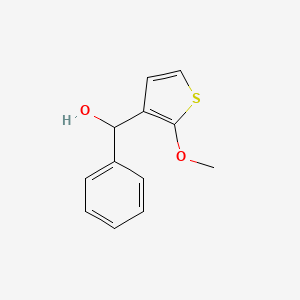
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)
